N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
This compound is a synthetic small molecule featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-25-8-10-26(11-9-25)18(15-4-6-16(22)7-5-15)14-23-21(27)17-13-20(29-24-17)19-3-2-12-28-19/h2-7,12-13,18H,8-11,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWSTOGXGTOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three primary fragments (Figure 1):
- 1,2-Oxazole-3-carboxylic acid bearing a 5-(furan-2-yl) substituent.
- N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]amine as the amine precursor.
- Amide coupling to unite the fragments.
Synthesis of 5-(Furan-2-yl)-1,2-Oxazole-3-Carboxylic Acid
Cyclocondensation via [3+2] Cycloaddition
The 1,2-oxazole core is synthesized through a nitrile oxide-alkyne cycloaddition (Scheme 1):
- Nitrile oxide generation : Furan-2-carbaldehyde (1a ) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 4 h to form furan-2-carbaldehyde oxime (1b ).
- Oxidation : 1b is treated with NaOCl in dichloromethane (DCM) at 0°C to generate the nitrile oxide intermediate (1c ).
- Cycloaddition : 1c reacts with propiolic acid (1d ) in toluene at 110°C for 12 h, yielding 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid (1e ) in 68% yield.
Characterization Data:
- IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxazole-H), 7.52 (d, J = 3.6 Hz, 1H, furan-H), 6.82 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 6.51 (d, J = 1.8 Hz, 1H, furan-H).
- MS (ESI) : m/z 220 [M+H]⁺.
Synthesis of N-[2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethyl]amine
Alkylation of Piperazine
The ethyl-linked piperazine-fluorophenyl backbone is constructed via nucleophilic substitution (Scheme 2):
- Gem-dibromide preparation : 4-Fluorophenylacetonitrile (2a ) is treated with PBr₃ in DCM at 0°C, yielding 2-bromo-1-(4-fluorophenyl)acetonitrile (2b ).
- Double alkylation : 2b reacts with 1-methylpiperazine (2c ) in acetonitrile at 60°C for 24 h, forming 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile (2d ) in 75% yield.
- Reduction : 2d is reduced with LiAlH₄ in tetrahydrofuran (THF) at reflux for 6 h, affording the amine 2e in 82% yield.
Characterization Data:
- ¹H NMR (400 MHz, CD₃OD) : δ 7.45 (dd, J = 8.4, 5.6 Hz, 2H, Ar-H), 7.12 (t, J = 8.4 Hz, 2H, Ar-H), 3.62 (t, J = 6.8 Hz, 1H, CH), 2.85–2.45 (m, 8H, piperazine-H), 2.32 (s, 3H, N-CH₃).
- ¹³C NMR (100 MHz, CD₃OD) : δ 162.1 (d, J = 245 Hz, C-F), 134.2, 129.8, 115.6 (d, J = 22 Hz), 58.3 (CH), 54.8 (piperazine-C), 45.9 (N-CH₃).
Amide Coupling
Carboxylic Acid Activation
The oxazole-3-carboxylic acid (1e ) is activated using ethyl chloroformate (Scheme 3):
- Mixed anhydride formation : 1e (1.0 equiv) reacts with ethyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF at 0°C for 1 h.
- Amine coupling : The intermediate is treated with amine 2e (1.1 equiv) at 25°C for 12 h, yielding the target compound in 65% yield.
Optimization Data:
- Solvent screening : THF (65%) > DCM (58%) > DMF (42%).
- Coupling agents : Ethyl chloroformate (65%) > HATU (70%, but higher cost) > DCC (55%).
Characterization Data:
- Mp : 184–186°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, oxazole-H), 7.88 (d, J = 3.6 Hz, 1H, furan-H), 7.62 (dd, J = 8.4, 5.6 Hz, 2H, Ar-H), 7.28 (t, J = 8.4 Hz, 2H, Ar-H), 6.75 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 6.51 (d, J = 1.8 Hz, 1H, furan-H), 3.85 (t, J = 6.8 Hz, 1H, CH), 3.12–2.65 (m, 8H, piperazine-H), 2.41 (s, 3H, N-CH₃).
- HRMS (ESI) : m/z 467.1921 [M+H]⁺ (calc. 467.1925).
Alternative Synthetic Routes
Van Leusen Oxazole Synthesis
While traditionally for 1,3-oxazoles, modified conditions using TosMIC (3a ) and furan-2-carbaldehyde (3b ) in K₂CO₃/MeOH at 50°C yield 5-(furan-2-yl)oxazole (3c ), which is oxidized to the carboxylic acid (3d ) with KMnO₄ (35% over two steps).
Reductive Amination
Ketone precursor 4a (2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetone) reacts with NH₄OAc/NaBH₃CN in MeOH to form 2e in 70% yield.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of functional groups to their oxidized forms.
Reduction: Reduction reactions could be used to modify specific parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exhibit promising anticancer activities. For instance, derivatives of oxadiazole have been shown to induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase cleavage . This suggests that the compound may share similar mechanisms that could be harnessed for cancer therapy.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes implicated in disease processes. For example, oxadiazole derivatives have demonstrated inhibitory activity against carbonic anhydrases (CAs), which are important in cancer metabolism . The selectivity and potency of these compounds can be optimized through structural modifications.
Case Study 1: Oxadiazole Derivatives
A study focused on 1,2,4-oxadiazole derivatives revealed their potential as selective inhibitors against carbonic anhydrases involved in tumor growth. The most active compound showed IC50 values in the nanomolar range against hCA IX and II, indicating strong inhibitory potential .
Case Study 2: Structure Activity Relationship (SAR)
Extensive SAR studies have been conducted on oxadiazole-based compounds to identify key structural features that enhance biological activity. Modifications at specific positions on the oxadiazole ring have led to improved potency against cancer cell lines .
Mechanism of Action
The mechanism of action for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
Key Observations :
- The 1,2-oxazole core distinguishes the target compound from pyrazole () and coumarin () derivatives, which may influence electronic properties and metabolic stability.
Pharmacological and Functional Comparisons
Receptor Binding and Enzymatic Activity
- Pyrazole Analogs () : Compounds with fluorophenyl and carboxamide groups demonstrated activity in calcium mobilization assays (CHO-k1 cells) targeting neurotensin receptors (NTS1/NTS2). EC50 values ranged from 0.1–10 μM, with competitive binding IC50 values <1 μM in some cases .
- BMS-566419 (): Exhibited potent IMPDH inhibition (IC50 = 12 nM) and reduced gastrointestinal toxicity compared to mycophenolate mofetil in preclinical models.
- Target Compound : While direct data are unavailable, the structural similarity to BMS-566419 suggests possible IMPDH inhibition. The 4-fluorophenyl and methylpiperazine groups may enhance blood-brain barrier penetration compared to coumarin derivatives ().
Physicochemical Properties
Biological Activity
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, also known by its CAS number 1323713-32-1, is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.438 g/mol. The structure comprises several functional groups, including a fluorophenyl moiety, a piperazine ring, and an oxazole ring, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and cognitive functions. This interaction could lead to potential therapeutic effects in treating neurological disorders.
Pharmacological Studies
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines. The IC50 values for these activities fall within the micromolar range, indicating moderate potency compared to established chemotherapeutic agents.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Isoxazole Ring : Cyclization reactions using appropriate precursors.
- Introduction of Furan Group : Coupling reactions such as Suzuki or Heck coupling.
- Attachment of Fluorophenyl and Methylpiperazine Groups : Nucleophilic substitution or other organic reactions.
These synthetic routes are optimized for yield and purity using various reagents under controlled conditions.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Anticancer Activity : A study reported significant cytotoxicity against MCF-7 cells with an IC50 value comparable to Tamoxifen, suggesting its potential as an anticancer agent.
"The compound increased p53 expression level and caspase-3 cleavage in MCF-7 cells leading to activation of apoptotic death" .
- Receptor Interaction Studies : Molecular docking studies indicate strong hydrophobic interactions between the compound and target receptors, similar to those seen with established drugs like Tamoxifen .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
- Methodology :
- Multi-step synthesis : Begin with coupling the 4-fluorophenyl and 4-methylpiperazine moieties via nucleophilic substitution or reductive amination. Introduce the furan-2-yl group through Suzuki-Miyaura cross-coupling, followed by oxazole ring formation using a cyclization reaction (e.g., Hantzsch synthesis). Final carboxamide linkage is achieved via activation with coupling agents like EDC/HOBt .
- Critical conditions : Maintain pH 7–8 during amide bond formation to avoid side reactions. Use anhydrous solvents (e.g., DMF or THF) and temperatures between 0–25°C for sensitive steps. Monitor reactions with TLC (silica gel, ethyl acetate/hexane) .
- Characterization : Purify via column chromatography (silica gel, gradient elution) and confirm purity (>95%) by HPLC .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should researchers prioritize?
- Methodology :
- 1H/13C NMR : Assign peaks for the 4-fluorophenyl (δ 7.2–7.4 ppm), methylpiperazine (δ 2.3–3.1 ppm), and furan protons (δ 6.3–7.4 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error. Key fragments include the oxazole-carboxamide ion (m/z ~250) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproduct formation?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize Suzuki coupling by screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base concentrations (K₂CO₃ vs. Cs₂CO₃) .
- In-line monitoring : Employ flow chemistry with real-time UV/Vis or FTIR to track intermediates and adjust parameters dynamically .
- Byproduct mitigation : Introduce scavenger resins (e.g., QuadraSil™) to remove excess reagents or metal catalysts .
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Comparative assays : Re-evaluate activity in standardized cell lines (e.g., HEK293 for receptor binding) with controls for batch-to-batch variability. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-methylpiperazine with 4-cyclopropylpiperazine) to isolate pharmacophore contributions. Compare dose-response curves to identify structure-activity relationships (SAR) .
Q. What strategies are effective in determining solubility and stability under physiological conditions?
- Methodology :
- Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). For low solubility, employ co-solvents (e.g., DMSO/PEG 400) or nanoformulation .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor hydrolytic stability via LC-MS, focusing on oxazole ring integrity and amide bond cleavage .
Q. How can researchers address discrepancies in spectral data interpretation (e.g., ambiguous NMR assignments)?
- Methodology :
- Advanced NMR : Perform NOESY to confirm spatial proximity of methylpiperazine and furan protons. Use 19F NMR to resolve fluorophenyl environments .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
